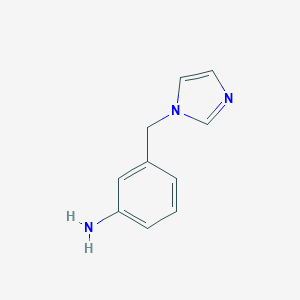

3-(1H-imidazol-1-ylmethyl)aniline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-(imidazol-1-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-10-3-1-2-9(6-10)7-13-5-4-12-8-13/h1-6,8H,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZXQBSHRUITCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424305 | |

| Record name | 3-(1H-imidazol-1-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120107-85-9 | |

| Record name | 3-(1H-imidazol-1-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 1h Imidazol 1 Ylmethyl Aniline

Established Synthetic Pathways for 3-(1H-imidazol-1-ylmethyl)aniline

Direct Amination Approaches for Imidazole (B134444) Functionalization

Direct N-alkylation of the imidazole ring is a common and straightforward method for introducing substituents onto the nitrogen atoms. In the context of synthesizing this compound, this would typically involve the reaction of imidazole with a suitable 3-aminobenzyl electrophile. A primary route would be the reaction of the sodium salt of imidazole with 3-aminobenzyl chloride or bromide. The imidazole anion, a potent nucleophile, displaces the halide in an SN2 reaction to form the desired C-N bond. The use of a strong base, such as sodium hydride, is necessary to deprotonate the imidazole, which has a pKa of approximately 14.5.

Alternatively, the N-alkylation can be catalyzed by various agents. Alkaline carbons, for instance, have been used as basic catalysts for the N-alkylation of imidazole. These solid catalysts can offer advantages in terms of ease of separation and potential for recycling. The reaction conditions for such direct amination approaches are summarized in the table below.

| Alkylating Agent | Base/Catalyst | Solvent | Temperature | Notes |

| 3-Aminobenzyl Halide | Sodium Hydride | DMF, THF | Room Temp. to Reflux | Standard SN2 conditions |

| 3-Aminobenzyl Halide | Alkaline Carbons | Dry Media | Elevated | Heterogeneous catalysis |

| Diethyl Carbonate | Organic Tertiary Amine | Toluene, DMF | 80-140 °C | Green alkylating agent |

It is important to note that direct alkylation of imidazole can sometimes lead to a mixture of N1 and N3 substituted products, although for an unsubstituted imidazole, these are identical. For substituted imidazoles, regioselectivity can be an issue.

Imine Reduction Protocols in the Synthesis of Substituted Anilines

Reductive amination is a powerful and widely used method for the synthesis of amines. This two-step, one-pot process involves the formation of an imine from a primary amine and a carbonyl compound, followed by the in-situ reduction of the imine to the corresponding secondary or tertiary amine. To synthesize this compound, this would entail the reaction of 3-aminobenzaldehyde with imidazole, followed by reduction. However, a more plausible route involves the reaction of 3-aminobenzylamine with an imidazole-containing carbonyl compound, or more practically, the reaction of aniline (B41778) with an imidazole-1-carbaldehyde followed by reduction. A more direct and common approach would be the reaction of 3-aminoaniline with imidazole-1-carbaldehyde to form an imine, which is then reduced.

The choice of reducing agent is critical for the success of the reductive amination and for preventing side reactions. A variety of reducing agents can be employed, each with its own advantages in terms of reactivity, selectivity, and handling.

| Reducing Agent | Solvent | pH | Notes |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Neutral to slightly basic | A mild and common reducing agent. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile (B52724) | Acidic | Selective for imines in the presence of carbonyls. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, THF | Neutral | A mild and selective reducing agent. |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Ethanol, Ethyl Acetate (B1210297) | Neutral | Can also reduce other functional groups. |

This methodology is highly versatile and tolerates a wide range of functional groups, making it a valuable tool in organic synthesis.

Multi-Step Synthesis from Precursors for Targeted Derivatization

For more complex derivatives or when direct methods are not feasible, a multi-step synthesis provides a robust alternative. This approach allows for the introduction of various functional groups and better control over the final product's structure. A plausible multi-step synthesis of this compound could start from readily available precursors such as 3-nitrobenzyl alcohol.

A representative multi-step synthetic sequence is outlined below:

Nitration and Halogenation: Starting from benzene (B151609), nitration followed by bromination would yield m-bromonitrobenzene. The nitro group is a meta-director, ensuring the correct regiochemistry.

Conversion to the Benzyl (B1604629) Halide: The nitro group can be reduced to an amine, which is then protected. The bromo-substituent can be converted to a methyl group via cross-coupling, followed by radical halogenation to give the benzyl halide.

Imidazole Introduction: The resulting 3-nitrobenzyl halide can then react with imidazole, as described in the direct amination section.

Reduction of the Nitro Group: The final step would be the reduction of the nitro group to the desired aniline. This is a well-established transformation and can be achieved using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C), tin(II) chloride, or iron in acidic media.

This multi-step approach offers the flexibility to introduce substituents on either the aniline or imidazole rings at various stages of the synthesis, allowing for the creation of a library of derivatives for further studies.

Advanced Synthetic Strategies and Novel Methodologies

Catalytic Synthesis Approaches for Imidazole-Aniline Conjugates

Modern organic synthesis heavily relies on catalytic methods to achieve efficient and selective bond formations. For the synthesis of imidazole-aniline conjugates like this compound, transition metal-catalyzed cross-coupling reactions are particularly relevant. Palladium and copper-based catalysts are widely used for the formation of C-N bonds.

One advanced approach would be a palladium-catalyzed Buchwald-Hartwig amination. This reaction couples an amine with an aryl halide or triflate. In this context, one could envision the coupling of imidazole with a 3-aminobenzyl halide. However, a more common application would be the coupling of an imidazole derivative with an appropriately functionalized aniline precursor.

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann or Chan-Lam couplings, provide another powerful tool. These reactions can be used to form a bond between a nitrogen-containing heterocycle like imidazole and an aryl group. For instance, imidazole could be coupled with a 3-haloaniline derivative.

| Catalyst System | Coupling Partners | Reaction Type | Notes |

| Pd(OAc)₂ / Ligand | Imidazole & 3-Haloaniline derivative | Buchwald-Hartwig Amination | Ligand choice is crucial for efficiency. |

| CuI / Ligand | Imidazole & 3-Haloaniline derivative | Ullmann Condensation | Often requires higher temperatures. |

| Cu(OAc)₂ | Imidazole & 3-Anilinoboronic acid | Chan-Lam Coupling | Milder conditions than traditional Ullmann. |

These catalytic methods often offer higher yields and better functional group tolerance compared to classical methods.

Regioselective Synthesis Considerations in Benzene Ring Functionalization

The functionalization of the benzene ring in aniline derivatives is governed by the directing effects of the amino group. The -NH₂ group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. This means that direct electrophilic substitution on aniline will predominantly yield products substituted at the positions ortho and para to the amino group.

To achieve meta-substitution, as required for this compound, several strategies can be employed:

Starting with a Meta-Directing Group: A common strategy is to start with a benzene derivative that already has a meta-directing group in the desired position. For example, starting with nitrobenzene, an electrophilic substitution will be directed to the meta position. The nitro group can then be reduced to an aniline in a later step.

Modification of the Directing Group: The directing effect of the amino group can be altered. For instance, in a strongly acidic medium, the aniline is protonated to form the anilinium ion (-NH₃⁺). This group is deactivating and a meta-director. Therefore, performing an electrophilic substitution on aniline in a strong acid can lead to the formation of the meta-substituted product.

Protecting Group Strategies: The amino group can be protected, for example, as an acetanilide. The acetamido group is still an ortho-, para-director but is less activating than the amino group, which can sometimes allow for better control of the reaction. However, for meta-substitution, this is not a direct solution.

Understanding and controlling the regioselectivity of reactions on the aniline ring is crucial for the successful synthesis of the target molecule and its derivatives.

Chemical Reactivity and Derivative Formation of this compound

Oxidation Reactions and Resulting Imidazole Derivatives

The oxidation of this compound can occur at either the aniline or the imidazole moiety, with the outcome highly dependent on the oxidizing agent and reaction conditions.

The aniline component is particularly sensitive to oxidation. scribd.com Exposure to mild oxidizing agents or even air can lead to the formation of complex, often colored, polymeric materials. Stronger oxidizing agents can yield a variety of products. For instance, the oxidation of aniline derivatives can lead to the formation of nitro compounds, azoxybenzenes, or quinones, depending on the specific reagents used.

The imidazole ring is generally more resistant to oxidation than the aniline ring. However, under specific and often vigorous conditions, the ring can be oxidized. For example, studies on other imidazole derivatives have shown that oxidation can lead to the formation of sulfonic acids, indicating the potential for ring cleavage or modification under harsh oxidative stress. researchgate.net

| Reactant Moiety | Oxidizing Agent/Condition | Potential Product Class |

|---|---|---|

| Aniline Ring/Amino Group | Air/Mild Oxidants | Colored Polymeric Products |

| Aniline Ring/Amino Group | Strong Oxidants (e.g., H₂O₂, Peroxy acids) | Nitroso, Nitro, Azoxy, or Quinone Derivatives |

| Imidazole Ring | Harsh Oxidative Conditions | Imidazole-derived Sulfonic Acids or Ring-cleaved Products |

Electrophilic and Nucleophilic Substitution Patterns on Aromatic Rings

Electrophilic Aromatic Substitution

The aniline ring of this compound is highly activated towards electrophilic aromatic substitution. The amino group (-NH2) is a powerful electron-donating group, which increases the electron density of the benzene ring, particularly at the ortho (positions 2 and 6) and para (position 4) positions. byjus.comdoubtnut.com This makes the molecule significantly more reactive than benzene.

Halogenation : Aniline and its derivatives react readily with halogens. For example, the reaction of aniline with bromine water at room temperature leads to the rapid formation of a white precipitate of the 2,4,6-trisubstituted product. byjus.com A similar outcome would be expected for this compound. To achieve monosubstitution, the high reactivity of the amino group must be moderated, typically by acetylation to form an acetanilide derivative first. scribd.comlibretexts.org

Nitration : Direct nitration of aniline using a mixture of nitric and sulfuric acids is often unsuccessful. The strongly acidic conditions lead to the protonation of the amino group, forming the anilinium ion (-NH3+). This group is strongly deactivating and a meta-director. byjus.com Furthermore, the amino group is susceptible to oxidation by nitric acid. scribd.comlibretexts.org Therefore, a protection strategy, such as acetylation, is typically employed before nitration to yield the ortho- and para-nitro products.

Sulfonation : Aniline reacts with concentrated sulfuric acid to form the anilinium hydrogen sulfate salt. Upon heating, this rearranges to form 4-aminobenzenesulfonic acid (sulfanilic acid), with the para-isomer being the major product. byjus.comscribd.com

The imidazolylmethyl substituent at the meta-position is generally considered an electron-withdrawing and deactivating group, which would direct electrophiles to the meta position relative to itself (positions 2 and 5 of the aniline ring). However, the powerful activating and ortho-, para-directing effect of the amino group is expected to dominate the substitution pattern.

| Reaction | Reagent | Expected Major Product(s) |

|---|---|---|

| Bromination | Br₂ in H₂O | 2,4,6-tribromo-3-(1H-imidazol-1-ylmethyl)aniline |

| Nitration (with NH₂ protection) | HNO₃, H₂SO₄ | 4-nitro-3-(1H-imidazol-1-ylmethyl)aniline and 2-nitro-3-(1H-imidazol-1-ylmethyl)aniline |

| Sulfonation | Conc. H₂SO₄, heat | 4-amino-2-(1H-imidazol-1-ylmethyl)benzenesulfonic acid |

Nucleophilic Aromatic Substitution

Nucleophilic substitution reactions on the unsubstituted aromatic rings of this compound are generally not feasible. The electron-rich nature of the aniline ring repels nucleophiles. ucalgary.ca Similarly, the imidazole ring lacks a suitable leaving group and the necessary activation to undergo nucleophilic attack under normal conditions. Such reactions typically require the presence of strong electron-withdrawing groups on the ring and a good leaving group, neither of which are present in the parent molecule.

Structure Activity Relationship Sar Studies and Molecular Design Pertaining to 3 1h Imidazol 1 Ylmethyl Aniline

Fundamental Principles of SAR in Imidazole-Aniline Hybrid Systems

The imidazole (B134444) ring, a five-membered heterocycle with two nitrogen atoms, is a common feature in many biologically active compounds. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a valuable component in drug design. alfa-chemistry.com The aniline (B41778) moiety, a benzene (B151609) ring substituted with an amino group, provides a versatile platform for introducing various substituents to modulate the compound's physicochemical properties. cresset-group.combiopartner.co.uk

Impact of Structural Substitutions on Biological and Chemical Activities

Modifications on the Imidazole Moiety and Their Functional Consequences

The imidazole ring offers several positions for substitution, and modifications at these sites can significantly alter the biological activity of the parent compound. For instance, the introduction of substituents on the imidazole ring can influence its electronic properties and steric profile, thereby affecting its binding affinity to target proteins. nih.govnih.gov Studies have shown that adding hydroxy and nitrile groups to the imidazole ring can be advantageous for certain biological activities. nih.gov

| Modification on Imidazole Moiety | Observed Functional Consequence | Reference Compound Example |

| Introduction of hydroxy and nitrile groups | Advantageous for certain biological activities | Not Specified |

| N-alkylation | Can improve potency and selectivity | Not Specified |

| Substitution at C2, C4, or C5 positions | Alters electronic properties and steric profile | Not Specified |

Modifications on the Aniline Moiety and Bioactivity Modulation

The aniline moiety provides a readily modifiable handle to alter the pharmacokinetic and pharmacodynamic properties of 3-(1H-imidazol-1-ylmethyl)aniline derivatives. cresset-group.combiopartner.co.uk Substitutions on the aniline ring can impact a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. cresset-group.commdpi.com For example, introducing different substituents can enhance bioavailability, solubility, or selectivity for the target receptor. cresset-group.com

However, the aniline group itself can be susceptible to metabolic enzymes, potentially leading to the formation of toxic metabolites. umich.edu Therefore, a key consideration in the design of aniline-containing drugs is to mitigate this metabolic instability. cresset-group.combiopartner.co.uk This can be achieved by introducing specific substituents that block metabolic sites or by replacing the aniline ring with a bioisostere that mimics its properties but is less prone to metabolic breakdown. cresset-group.comumich.edu Research has shown that the position of substitution on the aniline ring (ortho, meta, or para) can significantly influence the compound's properties. mdpi.com

| Modification on Aniline Moiety | Observed Effect on Bioactivity | Reference Compound Example |

| Introduction of various substituents | Can enhance bioavailability, solubility, and receptor selectivity. cresset-group.com | Not Specified |

| Substitution at ortho, meta, or para positions | Significantly influences lipophilicity and intramolecular interactions. mdpi.com | Not Specified |

| Replacement with bioisosteres | Can mitigate metabolic instability and reduce potential toxicity. cresset-group.comumich.edu | 1-Aminonorbornanes |

Linker Modifications and Conformational Flexibility

Modifying the linker can introduce conformational constraints, reducing the number of rotatable bonds and potentially increasing binding affinity by minimizing the entropic penalty upon binding. acs.org For example, replacing a flexible linker with a more rigid one, such as an amide or a 2-oxoethyl linkage, has been explored to improve the pharmacological properties of related compounds. acs.orgacs.org The design of smart drugs often relies on sophisticated linker chemistry to ensure that the active part of the molecule is released at the desired site of action. nih.gov

| Linker Modification | Impact on Conformational Flexibility | Potential Outcome |

| Introduction of rigid linkages (e.g., amide, 2-oxoethyl) | Reduces the number of rotatable bonds. acs.org | Increased binding affinity, improved selectivity. acs.org |

| Variation of linker length | Alters the distance and relative orientation between the imidazole and aniline moieties. | Optimization of target interaction. |

| Incorporation of pH-sensitive linkers | Allows for controlled release of the active compound in specific environments. nih.gov | Targeted drug delivery. nih.gov |

Rational Design of Analogs for Enhanced Potency and Selectivity

The rational design of analogs of this compound leverages the insights gained from SAR studies to create new molecules with improved therapeutic profiles. nih.govnih.gov This process often involves computational modeling to predict how different structural modifications will affect binding to a specific target. nih.gov

By systematically exploring substitutions on the imidazole and aniline rings, as well as modifications to the linker, medicinal chemists can fine-tune the properties of the lead compound to enhance its potency and selectivity. cresset-group.comnih.gov For example, a study on bromodomain-containing protein 4 (BRD4) inhibitors utilized rational design to optimize a lead compound containing a 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol scaffold, resulting in drug-like inhibitors with improved cellular activity. nih.govresearchgate.net The goal is to develop compounds that are highly effective against their intended target while minimizing off-target effects. cresset-group.com

Pharmacological and Biological Investigations of 3 1h Imidazol 1 Ylmethyl Aniline and Its Derivatives

Mechanisms of Bioactivity and Molecular Interactions

The biological activity of 3-(1H-imidazol-1-ylmethyl)aniline and its derivatives is rooted in their specific interactions with molecular targets within the body. These interactions can lead to the modulation of enzyme activity, binding to cellular receptors, and interference with critical cellular pathways.

The imidazole (B134444) moiety is a key structural feature that enables these compounds to act as effective enzyme inhibitors. One of the primary mechanisms of inhibition involves the interaction of a nitrogen atom in the imidazole ring with metal ions present in the active sites of metalloenzymes.

A significant target for imidazole derivatives is the cytochrome P450 (CYP) family of enzymes. wikipedia.orgresearchgate.net The N3 atom of the imidazole ring can coordinate with the heme iron atom of ferricytochrome P450, leading to the inhibition of its metabolic activity. wikipedia.org This interaction is crucial in the action of azole antifungal drugs. Furthermore, specific derivatives of this compound have been identified as selective inhibitors of aldosterone (B195564) synthase, a key enzyme in steroid biosynthesis. chemicalbook.comchemicalbook.com

Imidazole derivatives have also been shown to inhibit other enzymes through different mechanisms. For instance, they can act as partial competitive inhibitors of β-glucosidase by binding within the enzyme's active site, which in turn reduces the substrate's affinity for the enzyme. nih.gov Research has also explored the potential of imidazole derivatives to inhibit nitric oxide synthase and cyclooxygenase (COX-1 and COX-2) enzymes, which are involved in inflammatory processes. nih.govresearchgate.net

Table 1: Enzyme Inhibition by Imidazole Derivatives

| Enzyme Target | Mechanism of Inhibition | Reference(s) |

| Cytochrome P450 | Coordination of imidazole N3 with heme iron | wikipedia.orgresearchgate.net |

| Aldosterone Synthase | Selective inhibition | chemicalbook.comchemicalbook.com |

| β-glucosidase | Partial competitive inhibition in the active site | nih.gov |

| Nitric Oxide Synthase | Inhibition | nih.gov |

| Cyclooxygenase (COX) | Inhibition | researchgate.net |

The structural framework of this compound and its derivatives allows them to bind to various cellular receptors, thereby modulating their function. This binding potential is a cornerstone of their therapeutic promise.

Studies have demonstrated that imidazole-based compounds can act as ligands for G protein-coupled receptors (GPCRs), a large family of receptors involved in numerous physiological processes. news-medical.netsciencedaily.com For example, synthetic xanthine (B1682287) derivatives containing an imidazole group have shown affinity for adenosine (B11128) receptors, specifically the A1 and A2A subtypes. nih.govresearchgate.net The nature and position of substituents on the phenyl ring of these derivatives significantly influence their binding affinity and selectivity. nih.gov

Furthermore, imidazole derivatives have been investigated as agonists for the human constitutive androstane (B1237026) receptor (CAR), a nuclear receptor that plays a role in the metabolism of various substances. nih.gov In the context of cancer research, imidazole-based compounds have been designed to act as inhibitors of the Estrogen Receptor α (ERα), a key target in the treatment of breast cancer. ijcrt.org The aniline (B41778) portion of the molecule also contributes to binding capabilities, as demonstrated by studies on 4-(1H-imidazol-1-yl)aniline, which has been used as a ligand in mixed-mode chromatography to bind to proteins like immunoglobulin G (IgG). nih.gov

The interaction of this compound derivatives with enzymes and receptors can trigger a cascade of events that affect various cellular pathways, leading to therapeutic outcomes.

In the realm of oncology, imidazole derivatives have been shown to interfere with critical cancer-related pathways. For instance, certain derivatives can induce apoptosis and reduce the proliferation of leukemia cells by downregulating AXL-Receptor Tyrosine Kinase (AXL-RTK) and interfering with the Wnt/β-catenin signaling pathway. nih.gov The inhibition of cytochrome P450 enzymes by these compounds also has significant implications for drug metabolism and can be harnessed to avoid drug-drug interactions or to enhance the efficacy of co-administered drugs. wikipedia.orgresearchgate.net

The modulation of GPCRs, such as adenosine receptors, by imidazole derivatives points to their potential in treating a range of conditions, from inflammatory diseases to neurological disorders. news-medical.netsciencedaily.comresearchgate.net The ability of these compounds to interact with multiple cellular targets underscores their versatility and potential for the development of novel therapeutics for a variety of diseases.

Antimicrobial Research Applications

Derivatives of this compound have been extensively studied for their antimicrobial properties, demonstrating efficacy against a broad spectrum of bacteria and fungi.

Imidazole-containing compounds have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govclinmedkaz.orgnih.gov The mechanisms underlying their antibacterial action are multifaceted and can include the disruption of the bacterial cell membrane, inhibition of cell wall synthesis, and interference with DNA replication. nih.govnano-ntp.com

The spectrum of activity is broad, with studies reporting efficacy against common pathogens such as Staphylococcus aureus and Streptococcus pneumoniae (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). nih.govclinmedkaz.orgnano-ntp.com The introduction of a nitro group to the imidazole ring, as seen in metronidazole, is a well-known strategy to enhance antibacterial, particularly against anaerobic bacteria. nih.gov

Table 2: Antibacterial Spectrum of Imidazole Derivatives

| Bacterial Species | Gram Stain | Activity | Reference(s) |

| Staphylococcus aureus | Positive | Active | nih.govclinmedkaz.orgnano-ntp.com |

| Streptococcus pneumoniae | Positive | Active | nano-ntp.com |

| Escherichia coli | Negative | Active | nih.govclinmedkaz.orgnano-ntp.com |

| Pseudomonas aeruginosa | Negative | Active | nih.govclinmedkaz.orgnano-ntp.com |

| Helicobacter pylori | Negative | Active | nih.gov |

| Clostridium difficile | Positive | Active | nih.gov |

Imidazole derivatives form a cornerstone of antifungal therapy and are classified as azole antifungals. wikipedia.org Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. nano-ntp.comresearchgate.netmdpi.com This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. mdpi.com By disrupting ergosterol synthesis, these compounds compromise the integrity and function of the fungal cell membrane, leading to fungal cell death.

These compounds exhibit a broad spectrum of antifungal activity against a variety of pathogenic fungi. This includes yeasts such as Candida species and filamentous fungi like Aspergillus niger. clinmedkaz.orgresearchgate.netnih.gov Novel derivatives, such as 5-carbonyl derivatives of 3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines, have shown potent activity against a wide range of dermatophytes, yeasts, and systemic fungi. nih.gov

Table 3: Antifungal Spectrum of Imidazole Derivatives

| Fungal Species | Type | Activity | Reference(s) |

| Candida species | Yeast | Active | clinmedkaz.orgresearchgate.netnih.gov |

| Aspergillus niger | Mold | Active | clinmedkaz.orgresearchgate.net |

| Dermatophytes | Mold | Active | nih.gov |

Anti-Cancer Research and Cytotoxicity Studies

The imidazole scaffold is a component of several established anticancer drugs, and its derivatives are extensively explored for their potential as novel chemotherapeutic agents. nih.gov Research has shown that imidazole-based compounds can target various mechanisms in cancer cells, including enzyme inhibition and disruption of microtubule assembly, leading to cell cycle arrest and apoptosis. nih.govnih.gov

Derivatives of the parent imidazole structure are a major focus of cytotoxicity studies. For instance, palladium (II) and platinum (II) complexes of a related compound, (1H-benzimidazol-2-ylmethyl)-N-phenyl amine, have demonstrated cytotoxicity against breast cancer, colon carcinoma, and human hepatocellular carcinoma cell lines. nih.gov The platinum complex, in particular, showed notable activity against breast cancer cells with an IC₅₀ value of 12.4 μM, comparable to the established drug cisplatin. nih.gov

Further research into imidazole-pyridine hybrids identified several compounds with significant activity against lung and colon adenocarcinoma cell lines, with IC₅₀ values below 30 µM. cnr.it One derivative, compound 5d from the study, was particularly effective against liver cancer cell lines. cnr.it Similarly, certain 2-phenyl benzimidazole (B57391) derivatives have shown potent activity against the MCF-7 breast cancer cell line, with IC₅₀ values as low as 3.37 μM. nih.gov

The mechanism of action for many of these compounds involves targeting key cellular components. Some imidazole derivatives function as inhibitors of enzymes like epidermal growth factor receptor (EGFR) kinase, which is crucial for cell proliferation. nih.gov Others interfere with the colchicine-binding sites of tubulin, disrupting microtubule dynamics and arresting the cell cycle in the G2/M phase. nih.gov

Table 1: Cytotoxicity of Selected Imidazole Derivatives against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Platinum (II) complex of (1H-benzimidazol-2-ylmethyl)-N-phenyl amine | Breast Cancer | 12.4 | nih.gov |

| Compound 35 (2-phenyl benzimidazole derivative) | MCF-7 (Breast) | 3.37 | nih.gov |

| Compound 36 (2-phenyl benzimidazole derivative) | MCF-7 (Breast) | 6.30 | nih.gov |

| Compound 22 (1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine) | NUGC-3 (Gastric) | 0.05 | nih.gov |

| Imidazole-Pyridine Hybrid (5d) | Liver Cancer Cell Lines (HepG2, HUH-7, PLC/PRF/5) | Active (Specific IC₅₀ not detailed in abstract) | cnr.it |

Anti-Inflammatory and Other Pharmacological Activities

Nitrogen-containing heterocyclic compounds, including those with an imidazole ring, are recognized as important building blocks for pharmacologically active agents, with many reported to have anti-inflammatory and analgesic properties. nih.govsciencescholar.us The imidazole ring is considered a key pharmacophore in the discovery of modern anti-inflammatory drugs. sciencescholar.us

Research into novel imidazole-5(4H)-one analogs revealed that several derivatives exhibit a varying range of in-vivo anti-inflammatory activity, from weak to excellent, when tested using the carrageenan-induced paw edema model in rats. sciencescholar.usneliti.com Specifically, two compounds, 2-methyl-1-(4-methyl piperazine-1-yl)-4-(naphthalen-1-ylmethylene)-1H-imidazol-5(4H)-one (AL01) and 4-benzylidene-2-methyl-1-(4-methylpiperazin-1-yl)-1H-imidazol-5(4H)-one (AL02), showed more potent anti-inflammatory effects than the reference drug, diclofenac. sciencescholar.usneliti.com In-silico studies suggested that these compounds may exert their effects through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. sciencescholar.usneliti.com

Beyond anti-inflammatory action, the benzimidazole scaffold, which is structurally related to imidazole, is known for a broad spectrum of biological activities. These include antiviral, antiprotozoal, antihypertensive, antioxidant, and anticonvulsant properties. researchgate.net For example, a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives showed potent activity against the protozoa Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with IC₅₀ values in the nanomolar range, surpassing the efficacy of the standard drug metronidazole. researchgate.net Other derivatives have been investigated as selective thromboxane (B8750289) synthetase inhibitors, which play a role in platelet aggregation. nih.gov

Investigation as Selective Aldosterone Synthase Inhibitors

This compound is identified as a selective aldosterone synthase inhibitor. chemicalbook.com Aldosterone synthase (CYP11B2) is a critical enzyme in the biosynthesis of aldosterone, a hormone that regulates blood pressure and electrolyte balance. google.comresearchgate.net Elevated aldosterone levels are implicated in the development of cardiovascular diseases like hypertension and heart failure. google.comnih.gov Therefore, inhibiting CYP11B2 is a promising therapeutic strategy for these conditions. researchgate.net

The development of selective inhibitors for CYP11B2 is crucial to avoid side effects associated with the inhibition of other closely related enzymes, such as 11β-hydroxylase (CYP11B1). researchgate.net Research has focused on creating imidazole-containing compounds that show high potency and selectivity for aldosterone synthase. In one study, substituted E- and Z-imidazolylmethylenetetrahydronaphthalenes and E- and Z-imidazolylmethyleneindanes were synthesized and evaluated. nih.gov These compounds were found to be highly potent inhibitors of CYP11B2, with IC₅₀ values ranging from 4 to 93 nM. nih.gov

One derivative, the chloro-substituted compound 8b in the study, emerged as a particularly potent CYP11B2 inhibitor with an IC₅₀ of 4 nM and demonstrated a 5-fold selectivity over CYP11B1 (IC₅₀ = 20 nM). nih.gov Such compounds are considered valuable leads for further optimization as therapeutic agents and as pharmacological tools for studying the role of aldosterone in disease. nih.gov

Table 2: Inhibitory Activity of Selected Imidazole Derivatives against Aldosterone Synthase (CYP11B2)

| Compound Class/Derivative | Target Enzyme | IC₅₀ Value | Selectivity Note | Reference |

|---|---|---|---|---|

| Imidazolylmethylenetetrahydronaphthalenes and Imidazolylmethyleneindanes | CYP11B2 | 4 - 93 nM | Varying profiles: some selective for CYP11B2, some for CYP11B1, some dual inhibitors. | nih.gov |

| Compound 8b (chloro derivative) | CYP11B2 | 4 nM | 5-fold selectivity over CYP11B1 (IC₅₀ = 20 nM). | nih.gov |

| This compound | Aldosterone Synthase | Functions as a selective inhibitor (specific IC₅₀ not provided in source). | Selective | chemicalbook.com |

Catalytic Applications and Coordination Chemistry of 3 1h Imidazol 1 Ylmethyl Aniline

Role as a Ligand in Metal Complex Formation

The unique structural characteristics of 3-(1H-imidazol-1-ylmethyl)aniline, specifically the presence of nitrogen atoms in both the imidazole (B134444) ring and the aniline (B41778) group, allow it to function effectively as a ligand in the formation of metal complexes.

Coordination Interactions with Transition Metal Ions

The nitrogen atoms within the imidazole ring of this compound can form coordination bonds with metal ions, which can lead to the inhibition or modulation of enzyme activity. evitachem.com The imidazole and aryl groups can coordinate to a metal center, such as iridium, to form organometallic complexes. ossila.com The nitrogen atoms of the imidazole ring are capable of forming coordination bonds with metal ions in enzymes, potentially influencing their biological activity. evitachem.com

Azo-Schiff base ligands derived from sulfadiazine (B1682646) have been used to prepare chelate complexes with Co(II), Ni(II), and Cu(II) ions. sciencescholar.us Spectroscopic analysis indicated that coordination occurs between the metal ions and the ligand. sciencescholar.us The resulting complexes were found to have an octahedral geometry with a 1:1 metal-to-ligand ratio. sciencescholar.us

The coordination of ligands derived from 4,5-diphenyl imidazole with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) has been studied, revealing a metal-to-ligand ratio of 1:2. researchgate.net The infrared spectra of these metal complexes showed changes in the absorption bands of the imidazole ring, indicating its participation in coordination. researchgate.net

Chelate Complex Formation and Stability

The ability of 4-acylpyrazol-5-one Schiff bases to form stable coordination compounds with a variety of transition metals has been utilized in analytical chemistry, where they serve as effective chelating agents. nih.gov The reaction of a specific hydrazide with Co(II), Ni(II), and Cu(II) halides resulted in the formation of corresponding complexes. nih.gov In solution, this ligand coordinates to metal ions in its enol-imino form through the pyrazolone (B3327878) ring enolic oxygen, azomethine nitrogen, and the carbonyl oxygen of the hydrazide side chain. nih.gov

Studies on an azo-schiff base ligand have shown that it forms stable chelate complexes with Co(II), Ni(II), and Cu(II) ions. sciencescholar.us The electronic spectra of these complexes displayed a bathochromic shift compared to the free ligand, suggesting coordination. sciencescholar.us Magnetic and conductivity measurements, along with elemental analysis, support the formation of octahedral complexes with a 1:1 metal-to-ligand stoichiometry. sciencescholar.us

Application in Homogeneous Catalysis

Complexes incorporating this compound and its derivatives have shown promise in the field of homogeneous catalysis, where the catalyst and reactants are in the same phase.

Oxidation Reactions Catalyzed by this compound Complexes

Copper-catalyzed oxidative cyclization has been employed for the synthesis of formyl-substituted imidazo[1,2-a]pyridines. beilstein-journals.org This method is noteworthy for its ability to preserve the sensitive aldehyde group, which can be a precursor for new chemical motifs. beilstein-journals.org The reaction proceeds between 2-aminopyridines and cinnamaldehyde (B126680) derivatives under aerobic conditions, with ZnCl2 and pyridine (B92270) acting as additives. beilstein-journals.org It is proposed that ZnCl2 enhances the reaction rate by coordinating with the oxygen of the aldehyde. beilstein-journals.org

Reduction Reactions Catalyzed by this compound Complexes

While direct examples of reduction reactions catalyzed specifically by this compound complexes are not prevalent in the provided search results, the fundamental principles of iminium catalysis are relevant. Reductive amination processes, which proceed via iminium intermediates, involve the nucleophilic addition of a hydride ion to the C=N double bond. acs.org Although these are classified as iminium-activated reactions, they are not strictly catalytic if the amine becomes trapped in the reduction step. acs.org

Other Catalytic Transformations and Reaction Mechanism Studies

The catalytic activity of metal-organic frameworks (MOFs), such as Cu(BDC)MOF, has been explored for the synthesis of imidazo[1,2-a]pyridines. beilstein-journals.org The reaction involves a three-component, one-pot process utilizing an intermolecular aza-Michael addition followed by an intramolecular cyclization catalyzed by the MOF. beilstein-journals.org Mechanistic studies have indicated that imine formation is the predominant pathway. beilstein-journals.org

Furthermore, copper(I) complexes have been found to be highly efficient catalysts under solvent-free and aerobic conditions for certain reactions. beilstein-journals.org Stoichiometric reactions suggest that the release of one N-heterocyclic carbene (NHC) and the formation of a copper(I) acetylide are key steps in the catalytic cycle. beilstein-journals.org

Potential in Heterogeneous Catalysis and Functional Material Development

The unique molecular architecture of this compound, featuring a reactive aniline group and a versatile imidazole ring, positions it as a promising candidate for development in heterogeneous catalysis and functional materials. The presence of both a primary amine and an imidazole moiety allows for its integration into solid supports and extended frameworks, paving the way for a variety of applications.

The aniline functional group provides a direct point of attachment for immobilization onto solid supports, such as silica (B1680970) or polymers. This covalent bonding is crucial for the development of robust heterogeneous catalysts, where the active catalytic sites are anchored to a solid matrix. This approach prevents the leaching of the catalyst into the reaction mixture, facilitating easy separation and recycling, which are key principles of green chemistry.

Furthermore, the imidazole portion of the molecule is a well-established coordinating ligand for a wide array of metal ions. This characteristic is fundamental to its potential in creating functional materials like Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). In these materials, the imidazole group can bind to metal centers, forming predictable and highly ordered one-, two-, or three-dimensional structures. The resulting materials often exhibit high porosity, large surface areas, and tunable chemical environments, making them suitable for applications in gas storage, separation, and catalysis.

The bifunctional nature of this compound also allows it to act as a bridging ligand in the synthesis of more complex materials. For instance, the aniline group can be functionalized further to introduce additional properties or to anchor the resulting metal complex onto a support. This versatility opens up possibilities for designing multifunctional materials where, for example, the metal-imidazole complex provides the catalytic activity, and the functionalized aniline part contributes to the material's stability or selectivity.

Recent research has highlighted the growing interest in using imidazole derivatives for the construction of novel MOFs. These materials have shown considerable promise in various fields. For example, imidazole-based MOFs have been investigated for their ability to selectively adsorb CO2, which is attributed to the specific interactions between the gas molecules and the nitrogen atoms of the imidazole rings within the porous framework. mdpi.com

In the realm of functional materials, coordination polymers incorporating imidazole-based ligands have been explored for their photoelectrochemical properties. Although not involving this compound directly, a study on a coordination polymer built with a more complex imidazole-containing ligand demonstrated enhanced photocurrent density when combined with cadmium telluride (CdTe). rsc.org This suggests that materials incorporating the imidazole motif have the potential for applications in optoelectronics and sensing.

The development of cationic MOFs using trigonal imidazole-containing ligands has also been reported for the removal of anionic pollutants from water. rsc.org This anion-exchange capability is a direct consequence of the charged framework created by the coordination of metal ions with the imidazole ligands. Such findings underscore the potential of imidazole-based building blocks, like this compound, in the design of materials for environmental remediation.

While specific studies detailing the extensive use of this compound in these advanced applications are still emerging, the foundational chemistry of its functional groups strongly supports its potential in these cutting-edge areas of materials science. The combination of a readily functionalizable aniline group and a metal-coordinating imidazole ring in a single, relatively simple molecule makes it a highly attractive building block for future research and development in heterogeneous catalysis and functional materials.

Advanced Spectroscopic and Analytical Characterization of 3 1h Imidazol 1 Ylmethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-(1H-imidazol-1-ylmethyl)aniline in solution. By analyzing the chemical environment of each proton and carbon atom, NMR provides unambiguous confirmation of the compound's connectivity and framework.

¹H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum of this compound presents a series of distinct signals corresponding to the aromatic protons of the aniline (B41778) and imidazole (B134444) rings, the benzylic methylene (B1212753) protons, and the amine protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on both aromatic rings. The spectrum would be expected to show signals consistent with the various proton environments within the molecule.

The protons on the imidazole ring typically appear at lower field due to the ring's aromaticity and the influence of the two nitrogen atoms. The proton at the C2 position of the imidazole ring is the most deshielded, appearing as a singlet. The protons at the C4 and C5 positions also appear as distinct singlets. The aniline ring protons exhibit a more complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The benzylic methylene protons (CH₂) connecting the two ring systems would appear as a sharp singlet, while the amine (NH₂) protons would also produce a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data and Proton Assignments

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.60 | s | 1H | Imidazole C2-H |

| ~7.15 | t | 1H | Aniline C5-H |

| ~7.05 | s | 1H | Imidazole C4-H or C5-H |

| ~6.90 | s | 1H | Imidazole C4-H or C5-H |

| ~6.65 | d | 1H | Aniline C6-H |

| ~6.55 | t | 1H | Aniline C2-H |

| ~6.50 | d | 1H | Aniline C4-H |

| ~5.20 | s | 2H | Methylene (-CH₂-) |

| ~3.70 | br s | 2H | Amine (-NH₂) |

Note: Predicted values are based on standard chemical shift principles and data for analogous structures. Solvent: DMSO-d₆.

¹³C NMR Spectral Analysis and Carbon Framework Elucidation

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a separate resonance. The spectrum would feature ten distinct signals corresponding to the ten carbon atoms in the molecule.

The carbons of the imidazole ring are typically found in the range of δ 117-138 ppm. The aniline ring carbons resonate at chemical shifts influenced by the electron-donating amino group and the electron-withdrawing imidazolylmethyl substituent. The benzylic methylene carbon provides a key signal, typically appearing around δ 50 ppm.

Table 2: Predicted ¹³C NMR Spectral Data and Carbon Assignments

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~149.0 | Aniline C3 |

| ~138.5 | Aniline C1 |

| ~137.5 | Imidazole C2 |

| ~129.5 | Aniline C5 |

| ~129.0 | Imidazole C4 |

| ~119.0 | Imidazole C5 |

| ~115.0 | Aniline C6 |

| ~114.5 | Aniline C4 |

| ~113.0 | Aniline C2 |

| ~50.0 | Methylene (-CH₂) |

Note: Predicted values are based on standard chemical shift principles and data for analogous structures. Solvent: DMSO-d₆.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight and investigate the fragmentation pathways of the molecule. For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₀H₁₁N₃ by providing an accurate mass measurement. epa.gov

In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecule would exhibit a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 173.1 and 174.1, respectively. rsc.orgepa.gov The primary fragmentation pattern would likely involve the cleavage of the benzylic C-N bond, which is the weakest bond connecting the two main structural moieties. This would lead to the formation of a stable tropylium-like ion or a benzyl (B1604629) cation.

Table 3: Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment |

|---|---|

| 174.1 | [M+H]⁺ (Protonated Molecular Ion) |

| 173.1 | [M]⁺ (Molecular Ion) |

| 93.1 | [C₆H₅NH₂]⁺ (Aniline fragment) |

| 81.1 | [C₄H₅N₂]⁺ (Imidazolylmethyl fragment) |

Note: Predicted fragmentation is based on established mass spectrometry principles.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are utilized to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands that confirm its structure.

The most notable bands would include the N-H stretching vibrations of the primary amine group, typically appearing as a doublet in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The spectrum would also show characteristic C=C and C=N stretching vibrations from both the aniline and imidazole rings in the 1450-1650 cm⁻¹ region. The C-N stretching vibrations would appear in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

Table 4: Predicted IR Absorption Bands and Functional Group Assignments

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3350 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3150 - 3050 | C-H Stretch | Aromatic (Aniline & Imidazole) |

| 2950 - 2850 | C-H Stretch | Methylene (-CH₂) |

| 1620 - 1580 | C=C Stretch / N-H Bend | Aromatic Ring / Primary Amine |

| 1520 - 1450 | C=N & C=C Stretch | Imidazole & Aniline Rings |

| 1350 - 1250 | C-N Stretch | Aryl-N & Imidazole-C-N |

| 850 - 750 | C-H Bend (out-of-plane) | m-Disubstituted Benzene |

Note: Predicted frequencies are based on characteristic group frequencies from IR spectroscopy correlation tables.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound and for its quantitative analysis. Commercial suppliers often use this method to certify the compound's purity, which is typically reported to be 97% or higher. fishersci.be

A reversed-phase HPLC method would be most suitable for this analysis. In such a setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a pH modifier such as formic acid or ammonium (B1175870) acetate (B1210297) to ensure the analyte is in a consistent protonation state. The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the peak area is proportional to its concentration. Method validation would be performed according to established guidelines to ensure accuracy, precision, and sensitivity. fishersci.ca

Table 5: Representative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Purity | ≥97% |

Note: These are typical starting conditions for method development and may require optimization.

X-Ray Diffraction (XRD) for Solid-State Structure Determination

X-Ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

Table 6: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ammonium acetate |

| Aniline |

| Formic acid |

| Imidazole |

Computational Chemistry and Theoretical Investigations of 3 1h Imidazol 1 Ylmethyl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for exploring the electronic structure and predicting the reactivity of 3-(1H-imidazol-1-ylmethyl)aniline.

Density Functional Theory (DFT) Studies for Optimized Geometries and Energetics

Density Functional Theory (DFT) has become a standard method for calculating the optimized geometries and energetics of molecular systems due to its balance of accuracy and computational cost. For this compound, DFT calculations, often employing the B3LYP functional with a suitable basis set such as 6-311++G(d,p), can predict its most stable three-dimensional conformation. niscpr.res.inniscpr.res.inijstr.org These calculations determine key geometrical parameters like bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(aniline)-N(amine) | 1.39 Å |

| C(aniline)-C(methylene) | 1.51 Å | |

| C(methylene)-N(imidazole) | 1.47 Å | |

| N(imidazole)-C(imidazole) | 1.38 Å | |

| Bond Angle | C-N-C (methylene-imidazole) | 125.0° |

| C-C-N (aniline-methylene) | 112.0° | |

| Dihedral Angle | C(aniline)-C(methylene)-N(imidazole)-C(imidazole) | 85.0° |

Note: The data in this table is hypothetical and serves as a representation of typical results from DFT calculations.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the delocalization of electron density within a molecule, providing insights into its stability and intramolecular interactions. niscpr.res.in NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions.

In this compound, significant electron delocalization is expected from the lone pair of the aniline's amino group into the aromatic ring (a π-donation effect). Similarly, the imidazole (B134444) ring possesses a rich electronic structure with potential for various intramolecular charge transfer interactions. The NBO analysis can identify key donor-acceptor interactions, such as those between the nitrogen lone pairs and the antibonding orbitals of the aromatic systems (n → π), or between the π-orbitals of the rings (π → π). The stabilization energies (E(2)) calculated from NBO analysis indicate the strength of these interactions, with higher values suggesting greater stability conferred by electron delocalization.

Table 2: Representative NBO Analysis Data for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N(amine) | π* (C-C) aniline (B41778) ring | 25.5 |

| π (C-C) aniline ring | π* (C-C) aniline ring | 18.2 |

| LP (1) N(imidazole) | σ* (C-N) imidazole ring | 5.8 |

| π (C=C) imidazole ring | π* (C=N) imidazole ring | 22.1 |

Note: This table contains representative data to illustrate the typical findings of an NBO analysis.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. arabjchem.orgresearchgate.netnih.govnih.govbioinformation.net This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction of a potential drug candidate with its biological target. For this compound, molecular docking studies can be performed against various protein targets to explore its potential as a therapeutic agent.

The process involves preparing the 3D structure of the ligand (this compound) and the receptor protein. The ligand is then "docked" into the active site of the protein, and various scoring functions are used to estimate the binding energy and identify the most stable binding pose. These studies can reveal potential hydrogen bonds, hydrophobic interactions, and π-π stacking interactions between the ligand and the amino acid residues of the protein's active site. For instance, the aniline and imidazole rings can participate in hydrophobic and aromatic interactions, while the amino group and imidazole nitrogens can act as hydrogen bond donors or acceptors.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Protein Target | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| Kinase ABC | -8.5 | TYR 250, LEU 300 | π-π stacking, Hydrophobic |

| -8.5 | ASP 320 | Hydrogen Bond | |

| -8.5 | PHE 245 | Hydrophobic | |

| Protease XYZ | -7.2 | HIS 80, SER 120 | Hydrogen Bond |

| -7.2 | TRP 75 | π-π stacking |

Note: The data presented is for illustrative purposes and represents typical outcomes of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govresearchgate.net By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted, thus guiding the design of more potent molecules.

For a series of derivatives of this compound, a QSAR model could be developed by correlating their biological activity (e.g., IC50 values) with various molecular descriptors. These descriptors can be calculated from the molecular structure and can be steric (e.g., molecular weight, volume), electronic (e.g., dipole moment, partial charges), or hydrophobic (e.g., logP). A common approach is to use multiple linear regression (MLR) to derive an equation that links the descriptors to the activity.

A hypothetical QSAR equation for a series of aniline derivatives might look like: log(1/IC50) = 0.6 * logP - 0.02 * MW + 1.5 * μ + 2.1

This equation would suggest that higher lipophilicity (logP) and a larger dipole moment (μ) contribute positively to the activity, while increased molecular weight (MW) has a slightly negative impact.

Table 4: Example Data for a QSAR Study of Aniline Derivatives

| Compound | log(1/IC50) | logP | Molecular Weight (MW) | Dipole Moment (μ) |

| Derivative 1 | 4.5 | 2.1 | 180 | 2.5 |

| Derivative 2 | 5.2 | 2.8 | 200 | 3.1 |

| Derivative 3 | 4.8 | 2.5 | 190 | 2.8 |

| Derivative 4 | 5.5 | 3.2 | 210 | 3.5 |

Note: This table and equation are hypothetical examples to demonstrate the principles of a QSAR study.

Molecular Electrostatic Potential (MEP) Analysis for Reactive Site Visualization

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites. researchgate.netugm.ac.idthaiscience.inforesearchgate.netnih.gov The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would likely show a region of high negative potential (typically colored red or yellow) around the nitrogen atoms of the aniline and imidazole rings, indicating their susceptibility to electrophilic attack or their ability to act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the amino group and the C-H bonds of the aromatic rings would exhibit positive potential (typically colored blue), making them potential sites for nucleophilic attack or hydrogen bond donation. The MEP analysis thus provides a visual guide to the molecule's reactivity and its potential non-covalent interactions.

Future Research Directions and Emerging Applications of 3 1h Imidazol 1 Ylmethyl Aniline

Development of Novel Therapeutic Agents Based on the Imidazole-Aniline Scaffold

The imidazole-aniline scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents. nih.gov The unique properties of the imidazole (B134444) ring, such as its high polarity and ability to participate in hydrogen bonding and coordination chemistry, allow it to interact with a broad spectrum of biomolecules. nih.gov This has led to the development of imidazole-containing drugs with diverse pharmacological activities, including anticancer, antifungal, and antimicrobial properties. irjmets.comnih.gov

Researchers have synthesized and evaluated numerous imidazole and benzimidazole (B57391) derivatives for their potential as anticancer agents. nih.govnih.gov These compounds have been shown to target various cellular mechanisms, including microtubule assembly, protein kinases, and DNA integrity. nih.govnih.gov For instance, certain imidazole derivatives have exhibited potent antiproliferative activity against a range of cancer cell lines, with some showing IC50 values in the nanomolar range. nih.gov The success of early imidazole-based anticancer drugs like dacarbazine (B1669748) has spurred ongoing research into developing more effective and less toxic chemotherapeutic agents. nih.govacs.org

The imidazole-aniline moiety is also a key component in the development of inhibitors for specific enzymes implicated in disease. For example, 3-(1H-imidazol-1-ylmethyl)aniline itself has been identified as a selective aldosterone (B195564) synthase inhibitor. chemicalbook.com Furthermore, derivatives of the imidazole-aniline scaffold are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's by targeting enzymes such as β-secretase (BACE-1). acs.orgnih.gov The design of these therapeutic agents often involves modifying the imidazole-aniline core to enhance binding affinity, selectivity, and pharmacokinetic properties. acs.orgnih.gov

Table 1: Examples of Imidazole-Based Therapeutic Agents and their Applications

| Drug/Compound Class | Therapeutic Application | Mechanism of Action (if known) |

| Dacarbazine | Anticancer | DNA alkylating agent |

| Nilotinib | Anticancer | Tyrosine kinase inhibitor |

| Clotrimazole | Antifungal | Inhibits ergosterol (B1671047) synthesis |

| ONC201 | Anticancer | Induces TRAIL gene expression |

| Benzimidazole Derivatives | Anticancer | DNA alkylation, targeting various enzymes |

| Imidazole-Pyridine Hybrids | Anticancer | Targets various breast cancer cell lines |

Innovations in Catalytic Systems Utilizing this compound Derivatives

The imidazole moiety is a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. irjmets.com This property makes imidazole derivatives, including those based on the this compound structure, valuable components in the design of novel catalytic systems. The nitrogen atoms in the imidazole ring can act as Lewis bases, coordinating to metal centers and influencing the catalytic activity and selectivity of the resulting complex. numberanalytics.com

Recent advancements in catalysis have focused on developing more efficient and sustainable methods for chemical synthesis. numberanalytics.com Imidazole-based catalysts have shown promise in a range of organic transformations. The ability to tune the electronic and steric properties of the imidazole ligand by introducing different substituents allows for the fine-tuning of the catalyst's performance. For example, the aniline (B41778) group in this compound provides an additional site for modification, enabling the creation of a diverse library of ligands for catalytic applications.

Exploration in Advanced Materials Science Applications

The unique chemical and physical properties of imidazole derivatives make them attractive building blocks for the development of advanced materials. irjmets.com The imidazole ring's aromaticity and ability to participate in hydrogen bonding contribute to the thermal stability and ionic conductivity of imidazole-based polymers and ionic liquids. numberanalytics.com These materials are being explored for a variety of applications, including as electrolytes in batteries and fuel cells, and as functional coatings. numberanalytics.comossila.com

Derivatives of this compound can be incorporated into polymeric structures or used to functionalize surfaces, imparting specific properties to the resulting material. numberanalytics.com For instance, the trifluoromethyl group, when incorporated into an imidazole-aniline structure, can increase the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a blue shift in photoluminescent emission. ossila.com This makes such compounds potentially useful in the development of organic light-emitting diodes (OLEDs). ossila.com Furthermore, the imidazole moiety has been utilized in the creation of fluorescent smart materials and sensors, for example, for the detection of metal ions like Fe3+. rsc.org

Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Design for this compound Analogs

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. mednexus.orgnih.gov These powerful computational tools can analyze vast datasets of chemical structures and biological activities to identify promising drug candidates, predict their properties, and optimize their design. researchgate.netnih.gov For a versatile scaffold like this compound, AI and ML can significantly accelerate the discovery of new therapeutic agents.

Virtual Screening: Machine learning models can rapidly screen large virtual libraries of this compound analogs to identify compounds with a high probability of binding to a specific biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis: AI algorithms can build predictive models that correlate the structural features of imidazole-aniline derivatives with their biological activity, guiding the synthesis of more potent and selective compounds. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules based on the imidazole-aniline scaffold that are optimized for specific therapeutic properties. nih.gov

ADME/T Prediction: AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of drug candidates, helping to identify potential liabilities early in the development process. researchgate.net

By leveraging AI and ML, researchers can explore the vast chemical space around the this compound core more efficiently, leading to the faster identification and development of novel drugs with improved efficacy and safety profiles. jsr.org

Q & A

Q. What are the established synthetic routes for 3-(1H-imidazol-1-ylmethyl)aniline, and how can reaction conditions be optimized?

The synthesis of this compound can be adapted from methods used for structurally similar aniline-imidazole derivatives. A common approach involves nitro group reduction (e.g., using tin(II) chloride in ethanol under reflux) to convert nitro precursors to amine products . Alternatively, coupling reactions between halogenated anilines and imidazole derivatives under catalytic conditions (e.g., palladium catalysts) are viable . Optimization requires careful control of temperature (70–100°C), solvent polarity (e.g., ethanol or DMF), and reaction time (30 min to 24 hrs) to maximize yields (>70%) .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and imidazole-aniline connectivity.

- HPLC (reverse-phase C18 columns) for purity assessment (>95% purity threshold for research-grade material) .

- FTIR to identify amine (-NH₂) and imidazole (C=N stretching at ~1600 cm⁻¹) functional groups .

- Mass spectrometry (ESI-MS) for molecular weight verification (theoretical m/z: 174.2 for C₁₀H₁₁N₃⁺) .

Q. What safety protocols are essential when handling this compound?

This compound is classified under GHS Category 3 (acute toxicity, skin/eye irritation) . Required precautions include:

- Use of PPE (gloves, goggles, lab coats).

- Work in a fume hood to avoid inhalation of dust/aerosols.

- Immediate neutralization of spills with 5% acetic acid.

- Storage in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for enhanced biological activity?

Density functional theory (DFT) calculations can predict:

- Electrophilic reactivity of the imidazole ring (e.g., Fukui indices for nucleophilic attack).

- Binding affinities to biological targets (e.g., enzymes) via molecular docking (AutoDock Vina) .

- Solubility parameters (logP calculations) to optimize pharmacokinetic properties. For example, substituting the aniline ring with polar groups (e.g., -OH) improves aqueous solubility .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from:

- Assay variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion).

- Structural impurities : Re-evaluate compound purity via HPLC-MS.

- Cellular uptake differences : Use fluorescent probes (e.g., BODIPY conjugates) to quantify intracellular accumulation .

Q. How does this compound interact with transition metals, and what applications arise from this?

The imidazole nitrogen acts as a monodentate ligand , forming stable complexes with Cu(II), Zn(II), and Fe(III). Applications include:

- Catalysis : Cu complexes catalyze C–N coupling reactions (e.g., Ullmann reactions) with >80% yield .

- Materials science : Zn coordination polymers exhibit luminescence properties tunable via pH .

Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition studies?

- Kinetic assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases).

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to identify driving forces .

- X-ray crystallography : Resolve 3D structures of enzyme-inhibitor complexes (e.g., PDB ID: 6AV for imidazole-aniline derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.